Physicochemical Properties of 5-(5-Bromo-3-pyridyl)-1H-tetrazole: A Technical Guide
Physicochemical Properties of 5-(5-Bromo-3-pyridyl)-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(5-Bromo-3-pyridyl)-1H-tetrazole is a heterocyclic organic compound that belongs to the tetrazole class of molecules. The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. This structural motif is of significant interest in medicinal chemistry as it is often used as a bioisosteric replacement for a carboxylic acid group, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. The presence of a bromine-substituted pyridine ring further imparts specific electronic and steric properties that can influence its biological activity. This technical guide provides a summary of the known physicochemical properties of 5-(5-Bromo-3-pyridyl)-1H-tetrazole, outlines general experimental protocols for their determination, and discusses the broader biological context of tetrazole derivatives.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₅ | [1] |
| Molecular Weight | 226.03 g/mol | [1] |
| Melting Point | 240 °C (decomposes) | [1] |
| Appearance | Solid | [2] |
| CAS Number | 211943-13-4 | [1] |
| SMILES | Brc1cncc(c1)-c2nnn[nH]2 | [1] |
| InChI | 1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | [1] |
Note: The lack of comprehensive experimental data for properties like boiling point, solubility, pKa, and logP in publicly accessible literature is a notable gap. The provided data is based on information from chemical suppliers and databases. Further experimental characterization is required for a complete physicochemical profile.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods can provide estimates for certain physicochemical properties. The following table includes predicted values for a structurally similar compound, 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE, which may offer an approximation for the properties of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
| Property | Predicted Value | Source |
| Boiling Point | 375.2 ± 52.0 °C | [3] |
| pKa | 0.94 ± 0.10 | [3] |
Disclaimer: These are predicted values for a related but different molecule and should be used with caution. Experimental verification is necessary for accurate determination.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are general protocols that can be adapted for the characterization of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
-
System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
Biological Context and Potential Signaling Pathways
Extensive literature searches did not reveal specific studies detailing the biological mechanism of action or defined signaling pathways for 5-(5-Bromo-3-pyridyl)-1H-tetrazole. However, the broader class of tetrazole derivatives is known to exhibit a wide range of biological activities.[4][5][6] These activities are often attributed to the tetrazole moiety acting as a bioisostere of a carboxylic acid, enabling it to interact with various biological targets.
The following diagram illustrates the general landscape of biological activities reported for tetrazole-containing compounds, which could guide future investigations into the specific activities of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
Conclusion
5-(5-Bromo-3-pyridyl)-1H-tetrazole is a compound with potential applications in medicinal chemistry and materials science. While its fundamental structural and some physical properties are known, a comprehensive experimental characterization of its physicochemical profile is lacking in the current literature. The general biological activities of tetrazole derivatives suggest that this compound could be a valuable subject for further investigation to elucidate its specific mechanisms of action and potential therapeutic applications. The experimental protocols and conceptual workflows provided in this guide offer a framework for such future research endeavors.
References
- 1. 5-(5-Bromo-3-pyridyl)-1H-tetrazole 97 211943-13-4 [sigmaaldrich.com]
- 2. 5-(5-BROMO-3-PYRIDYL)-1H-TETRAZOLE | CymitQuimica [cymitquimica.com]
- 3. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
